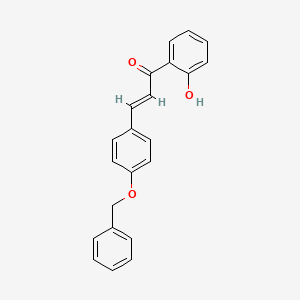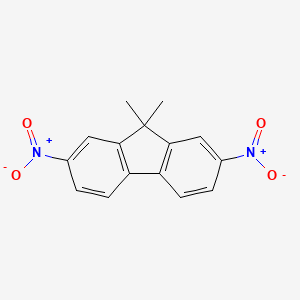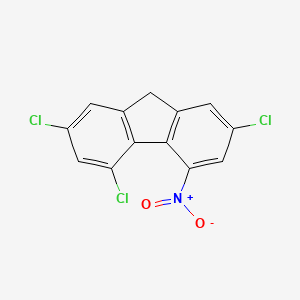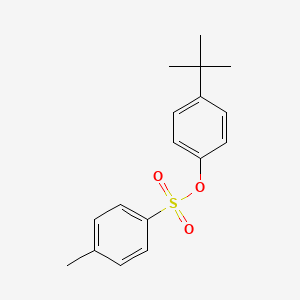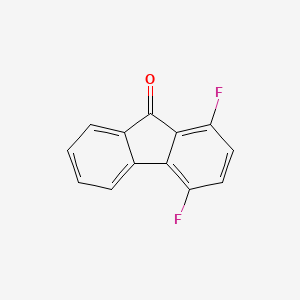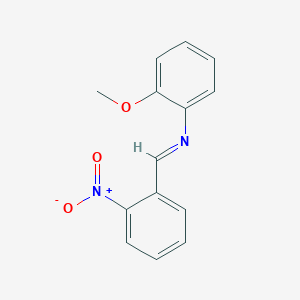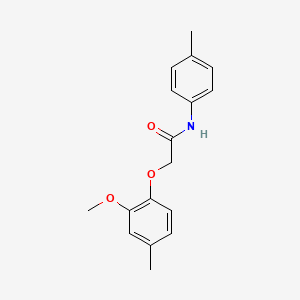
Diisopropyl diethylcarbamoylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl (diethylamino)carbonylphosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group, which is known for its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl (diethylamino)carbonylphosphonate typically involves the reaction of diisopropyl phosphite with diethylamine and a suitable carbonyl source. One common method is the Arbuzov reaction, where diisopropyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate compound . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods
Industrial production of diisopropyl (diethylamino)carbonylphosphonate may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure autoclaves and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl (diethylamino)carbonylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diisopropyl (diethylamino)carbonylphosphonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diisopropyl (diethylamino)carbonylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, thereby blocking their catalytic functions . This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research and drug development.
Comparación Con Compuestos Similares
Diisopropyl (diethylamino)carbonylphosphonate can be compared with other similar compounds, such as diisopropyl methylphosphonate and diisopropyl fluorophosphate:
Diisopropyl Methylphosphonate: This compound is used as a simulant for chemical warfare agents like sarin due to its similar chemical structure and reactivity.
Diisopropyl Fluorophosphate: Known for its use as a nerve agent, this compound inhibits acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system.
The uniqueness of diisopropyl (diethylamino)carbonylphosphonate lies in its specific chemical structure, which allows for diverse reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C11H24NO4P |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
1-di(propan-2-yloxy)phosphoryl-N,N-diethylformamide |
InChI |
InChI=1S/C11H24NO4P/c1-7-12(8-2)11(13)17(14,15-9(3)4)16-10(5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
HWXJNHWOYQIWNJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)P(=O)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




